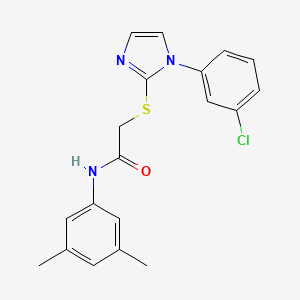

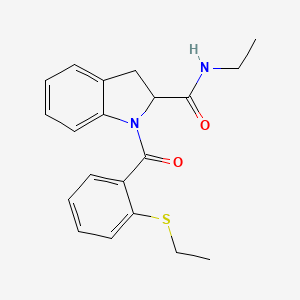

![molecular formula C14H15N5O B2777228 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide CAS No. 2034239-26-2](/img/structure/B2777228.png)

1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are strategic compounds for optical applications .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized using simpler and greener synthetic methodologies . One method involves the use of catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, showcasing its versatility in drug discovery. Significant efforts in structure-activity relationship (SAR) studies have led to the development of numerous drug-like candidates targeting various disease conditions. This scaffold's utility in medicinal chemistry is highlighted by its frequent use as a building block in drug development, encouraging further exploration and utilization by medicinal chemists (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds

Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts demonstrates the scaffold's broad synthetic and medicinal applications. This includes the development of lead molecules facilitated by one-pot multicomponent reactions, showcasing the scaffold's adaptability and importance in the pharmaceutical and medicinal industries (Parmar et al., 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The use of pyrazolo[3,4-b]pyridine as a key element for kinase inhibitor binding in various patents reflects its significance in designing inhibitors targeting a broad range of kinase targets. This scaffold's versatility and ability to interact with kinases via multiple binding modes make it a valuable component in the development of kinase inhibitors, with applications potentially relevant to the research and development of new therapeutic agents (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules in Drug Applications

The synthesis, chemistry, and biological significance of heterocyclic N-oxide derivatives, including those from pyrazole, underscore their utility as synthetic intermediates and their importance in medicinal applications. These compounds have demonstrated a wide range of functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications, indicating their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are strategic compounds for optical applications , and their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

1,3,5-trimethyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4-8H,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLSSPOGSYDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

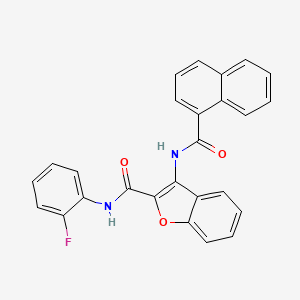

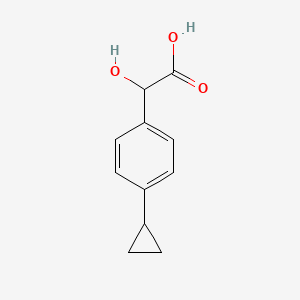

![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)

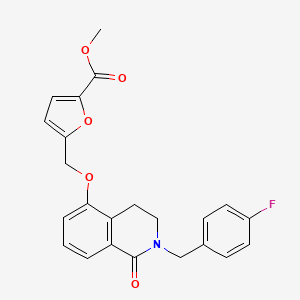

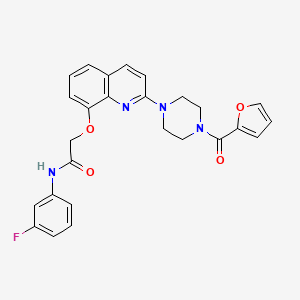

![N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777156.png)

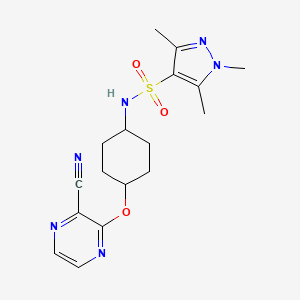

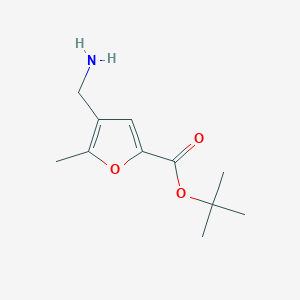

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

![3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2777160.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)

![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)